methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate
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Overview
Description
Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate is a complex organic compound with the molecular formula C25H28N4O3. This compound is known for its unique structure, which includes a pyrimidine ring and a penta-2,4-dien-2-ylanilino group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate typically involves multiple steps. One common method includes the reaction of 2-(diphenylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide with hydroxylamine in the presence of sodium hydroxide, methanol, and dichloromethane at low temperatures . This reaction yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed that the compound affects signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-[[2-(N-phenylamino)pyrimidine-5-carbonyl]amino]heptanoate
- Methyl 7-[[2-(N-benzylamino)pyrimidine-5-carbonyl]amino]heptanoate
Uniqueness
Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate is unique due to its penta-2,4-dien-2-ylanilino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Biological Activity
Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article provides a detailed overview of the biological activity associated with this compound, including synthesized derivatives, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C24H30N4O3
- Molecular Weight: 430.53 g/mol
- CAS Number: 76854124
The compound features a heptanoate backbone linked to a pyrimidine moiety, which is crucial for its biological activity. The presence of the penta-2,4-dien-2-yl group is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects in various cancer cell lines. In particular, studies have shown that derivatives of pyrimidine-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study on related compounds, the cytotoxicity was evaluated using the NCI-60 cell line panel. The results demonstrated that certain analogs exhibited IC50 values in the low micromolar range, indicating potent anticancer properties. For instance:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound A | 0.2 | HCT116 |
Compound B | 1.1 | HCT116 |
These findings suggest that modifications to the pyrimidine structure can significantly influence biological activity.
The mechanism by which this compound exerts its effects may involve targeting specific cellular pathways. Preliminary studies suggest that it may act as an inhibitor of eukaryotic translation elongation factor 1A (eEF1A), a critical protein involved in protein synthesis.
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific structural components in determining the biological efficacy of this compound and its derivatives. Variations in the side chains and core structure have been shown to affect both permeability and potency:
Modification | Change | IC50 (μM) |
---|---|---|
Parent Compound | - | 0.2 |
Hydroxyl Group Addition | Increased potency | 0.1 |
Side Chain Alteration | Decreased potency | >75 |
These data highlight that even minor modifications can lead to significant changes in bioactivity.
Properties
Molecular Formula |
C24H30N4O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate |
InChI |
InChI=1S/C24H30N4O3/c1-4-12-19(2)28(21-13-8-7-9-14-21)24-26-17-20(18-27-24)23(30)25-16-11-6-5-10-15-22(29)31-3/h4,7-9,12-14,17-18H,1,5-6,10-11,15-16H2,2-3H3,(H,25,30) |
InChI Key |
KOLTWQICZYJIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C)N(C1=CC=CC=C1)C2=NC=C(C=N2)C(=O)NCCCCCCC(=O)OC |
Origin of Product |
United States |
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